molecular formula C11H13N3O3S B2686870 N-(1-Cyanoethyl)-4-(methylsulfamoyl)benzamide CAS No. 1385311-27-2

N-(1-Cyanoethyl)-4-(methylsulfamoyl)benzamide

Cat. No.: B2686870
CAS No.: 1385311-27-2
M. Wt: 267.3
InChI Key: KGQQJCAGIHNQGA-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)-4-(methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.3. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide inhibitors, such as aromatic sulfonamides, have been extensively studied for their ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have shown potent inhibitory effects on several CA isoenzymes, including hCA I, II, IV, and XII, with nanomolar inhibitory concentrations. This highlights their potential utility in designing drugs targeting diseases where CA activity is implicated (Supuran et al., 2013).

Structural and Chemical Analysis

The structural and chemical properties of sulfonamides also provide insights into their potential applications. For example, the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, offer valuable information on the interactions and stability of these molecules, which can be crucial for the development of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles (Etsè et al., 2019).

Novel Oxidation Processes

Research into the activation of peroxymonosulfate by benzoquinone, resulting in the efficient degradation of pollutants like sulfamethoxazole, underscores the environmental applications of sulfonamides. This novel nonradical oxidation process, facilitated by the generation of singlet oxygen, showcases the potential of sulfonamides in environmental remediation and the treatment of water contaminated with pharmaceuticals (Zhou et al., 2015).

Electrophysiological Activity

The electrophysiological activities of sulfonamides, including their effects on cardiac electrophysiology, have been explored. N-substituted imidazolylbenzamides and benzene-sulfonamides, for instance, have shown promising results as selective class III agents, indicating their potential in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).

Properties

IUPAC Name

N-(1-cyanoethyl)-4-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-8(7-12)14-11(15)9-3-5-10(6-4-9)18(16,17)13-2/h3-6,8,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQQJCAGIHNQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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